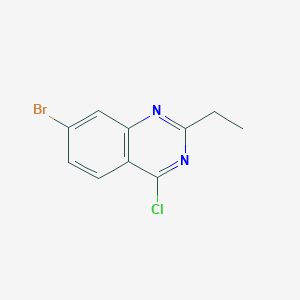

7-Bromo-4-chloro-2-ethylquinazoline

描述

BenchChem offers high-quality 7-Bromo-4-chloro-2-ethylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-2-ethylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

7-bromo-4-chloro-2-ethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-2-9-13-8-5-6(11)3-4-7(8)10(12)14-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFCCIZEBRGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695407 | |

| Record name | 7-Bromo-4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-08-7 | |

| Record name | 7-Bromo-4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-2-ethylquinazoline serves as a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its unique substitution pattern, featuring a reactive chloro group at the 4-position, a bromine atom at the 7-position, and an ethyl group at the 2-position, offers medicinal chemists a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this key intermediate, commencing from commercially available starting materials. The synthesis is presented in two distinct stages: the formation of the quinazolinone core followed by a robust chlorination protocol. This document is intended to be a practical resource for researchers in the field of medicinal chemistry and process development, offering detailed experimental procedures, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of bioactive molecules, including approved drugs and clinical candidates. The inherent biological activities associated with the quinazoline ring system, coupled with its synthetic tractability, have rendered it an area of intense research in drug discovery. The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective agents targeting various biological targets.

7-Bromo-4-chloro-2-ethylquinazoline, in particular, has emerged as a valuable intermediate. The chloro substituent at the 4-position is an excellent leaving group, amenable to nucleophilic displacement, thereby providing a convenient handle for the introduction of diverse functionalities. The bromine atom at the 7-position offers an additional site for modification, often through transition-metal-catalyzed cross-coupling reactions. The ethyl group at the 2-position can influence the overall lipophilicity and steric profile of the final molecule, contributing to its target engagement. This guide delineates a logical and reproducible synthetic route to this important building block.

Overall Synthesis Pathway

The synthesis of 7-bromo-4-chloro-2-ethylquinazoline can be efficiently achieved in a two-step sequence, starting from 2-amino-4-bromobenzonitrile. The pathway involves an initial acylation and subsequent cyclization to form the intermediate 7-bromo-2-ethylquinazolin-4(3H)-one, which is then subjected to chlorination to yield the final product.

Caption: Overall synthetic route to 7-bromo-4-chloro-2-ethylquinazoline.

Part 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

The first part of the synthesis focuses on the construction of the quinazolinone ring system. This is achieved through the acylation of 2-amino-4-bromobenzonitrile with propionyl chloride, followed by an intramolecular cyclization of the resulting amide intermediate.

Step 1.1: Acylation of 2-Amino-4-bromobenzonitrile

The initial step involves the selective N-acylation of the amino group of 2-amino-4-bromobenzonitrile with propionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.[1] The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is crucial to prevent hydrolysis of the acyl chloride.

Reaction Scheme:

Caption: Acylation of 2-amino-4-bromobenzonitrile.

Experimental Protocol:

-

To a solution of 2-amino-4-bromobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(5-bromo-2-cyanophenyl)propanamide. This intermediate can often be used in the next step without further purification.

| Reagent/Solvent | Molar Equiv. | Purpose |

| 2-Amino-4-bromobenzonitrile | 1.0 | Starting material |

| Propionyl chloride | 1.1 | Acylating agent |

| Triethylamine | 1.2 | Base to neutralize HCl |

| Dichloromethane (DCM) | - | Anhydrous solvent |

Step 1.2: Intramolecular Cyclization to 7-Bromo-2-ethylquinazolin-4(3H)-one

The cyclization of the N-(5-bromo-2-cyanophenyl)propanamide intermediate to the desired quinazolinone is a key step. This transformation is typically achieved under basic conditions, often with the addition of hydrogen peroxide. The base, such as sodium hydroxide or potassium carbonate, facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon. The subsequent tautomerization and hydrolysis of the resulting imine, often promoted by hydrogen peroxide, leads to the formation of the stable quinazolinone ring.

Reaction Scheme:

Caption: Cyclization to form the quinazolinone ring.

Experimental Protocol:

-

Dissolve the crude N-(5-bromo-2-cyanophenyl)propanamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of a base, for example, 2 M sodium hydroxide (2.0-3.0 eq).

-

To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0-4.0 eq) portion-wise, maintaining the temperature between 20-30 °C. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by TLC.

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 7-bromo-2-ethylquinazolin-4(3H)-one. The product can be further purified by recrystallization if necessary.

| Reagent/Solvent | Molar Equiv. | Purpose |

| N-(5-bromo-2-cyanophenyl)propanamide | 1.0 | Starting material |

| Sodium Hydroxide | 2.0 - 3.0 | Base for cyclization |

| Hydrogen Peroxide (30%) | 2.0 - 4.0 | Promotes hydrolysis of the imine intermediate |

| Ethanol/Water | - | Solvent |

Part 2: Chlorination of 7-Bromo-2-ethylquinazolin-4(3H)-one

The final step in the synthesis is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a standard transformation for which several reagents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common and effective.

Mechanism of Chlorination with POCl₃

The chlorination of a 4-quinazolinone with POCl₃ is believed to proceed through the formation of a phosphate intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. Subsequent attack by a chloride ion at the 4-position of the quinazoline ring, with the departure of the phosphate group, yields the desired 4-chloroquinazoline.[2]

Reaction Scheme:

Caption: Chlorination of the quinazolinone intermediate.

Experimental Protocol:

-

To a flask containing 7-bromo-2-ethylquinazolin-4(3H)-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 7-bromo-4-chloro-2-ethylquinazoline. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

| Reagent/Solvent | Molar Equiv. | Purpose |

| 7-Bromo-2-ethylquinazolin-4(3H)-one | 1.0 | Starting material |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Chlorinating agent and solvent |

Conclusion

This technical guide has detailed a robust and efficient two-part synthetic pathway for the preparation of 7-bromo-4-chloro-2-ethylquinazoline. The described procedures, based on well-established chemical transformations, provide a reliable route to this valuable intermediate for applications in medicinal chemistry and drug discovery. The protocols are designed to be practical for laboratory-scale synthesis and can potentially be adapted for larger-scale production with appropriate process optimization. The mechanistic insights provided should aid researchers in understanding the underlying principles of each synthetic step, facilitating troubleshooting and further development of related quinazoline-based compounds.

References

Sources

physicochemical properties of 7-Bromo-4-chloro-2-ethylquinazoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloro-2-ethylquinazoline

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs for cancer, hypertension, and microbial infections. The precise physicochemical properties of any new quinazoline derivative are paramount, as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide provides a comprehensive framework for the characterization of a novel quinazoline derivative, 7-Bromo-4-chloro-2-ethylquinazoline . As this is a compound of specific interest, likely synthesized for targeted research, publicly available experimental data is scarce. Therefore, this document serves as both a repository of predicted properties based on its chemical structure and a detailed methodological guide for researchers to experimentally determine these critical parameters. The protocols and insights provided herein are designed to ensure scientific rigor and trustworthiness in the evaluation of this promising molecule.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure.

Molecular Formula: C₁₀H₈BrClN₂ Molecular Weight: 271.55 g/mol IUPAC Name: 7-bromo-4-chloro-2-ethylquinazoline

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula by quantifying the percentage composition of Carbon, Hydrogen, and Nitrogen. For a halogenated compound like this, it is a crucial first check to ensure the correct stoichiometry has been achieved during synthesis. A deviation of more than ±0.4% from the theoretical values often indicates the presence of impurities or residual solvents.

Protocol for Elemental Analysis (CHN Analysis):

-

Ensure the sample is meticulously dried to remove any residual solvent (e.g., in a vacuum oven at 40-50°C).

-

Accurately weigh approximately 2 mg of the sample into a tin capsule.

-

The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.

-

The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of separation columns and detectors (typically thermal conductivity).

-

The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

-

Compare the experimental percentages to the theoretical values:

-

Carbon (C): 44.23%

-

Hydrogen (H): 2.97%

-

Nitrogen (N): 10.31%

-

X-Ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides unequivocal proof of connectivity, stereochemistry, and reveals intermolecular interactions in the solid state, which can influence properties like solubility and melting point. Obtaining suitable crystals is often the rate-limiting step.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, chloroform). Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of sufficient size and quality.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern over a wide range of angles.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.[1][2][3]

Sources

- 1. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]

- 2. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4-chloro-2-ethylquinazoline: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core as a Cornerstone of Medicinal Chemistry

The quinazoline scaffold is a bicyclic aromatic heterocycle that has emerged as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds and approved pharmaceuticals, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic importance of halogenated quinazolines, such as 7-Bromo-4-chloro-2-ethylquinazoline, lies in their utility as versatile synthetic intermediates. The presence of halogen atoms at distinct positions provides reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures and the fine-tuning of biological activity.[1]

This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-2-ethylquinazoline, a key building block for the synthesis of targeted molecular libraries. We will delve into its synthesis, physicochemical properties, and its significant role in the development of kinase inhibitors for therapeutic intervention.

Synthetic Pathways to 7-Bromo-4-chloro-2-ethylquinazoline: A Strategic Approach

While specific peer-reviewed synthesis protocols for 7-Bromo-4-chloro-2-ethylquinazoline are not extensively detailed in the public domain, a robust and logical synthetic route can be devised based on established methodologies for analogous quinazoline derivatives.[1] The most plausible pathway involves a two-step process: the initial construction of the 7-bromo-2-ethylquinazolin-4(3H)-one core, followed by chlorination at the 4-position.

Part 1: Synthesis of the Precursor, 7-Bromo-2-ethylquinazolin-4(3H)-one

The foundational precursor, 7-bromo-2-ethylquinazolin-4(3H)-one, can be synthesized from 2-amino-4-bromobenzoic acid and propionitrile. This reaction is a variation of the Niementowski quinazolinone synthesis.

Part 2: Chlorination to Yield 7-Bromo-4-chloro-2-ethylquinazoline

The conversion of the quinazolinone to the final 4-chloroquinazoline is a critical step. This is typically achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃) or a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃).[1]

Caption: Synthetic workflow for 7-Bromo-4-chloro-2-ethylquinazoline.

Physicochemical and Spectral Data

Below is a table summarizing the key physicochemical properties of 7-Bromo-4-chloro-2-ethylquinazoline. While experimental spectral data is not widely published, expected NMR and mass spectrometry characteristics can be inferred from its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 887592-08-7 | [3][4] |

| Molecular Formula | C₁₀H₈BrClN₂ | [3] |

| Molecular Weight | 271.54 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | N/A |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and aromatic protons. | N/A |

| ¹³C NMR | Expected signals for the ethyl group carbons and aromatic/heterocyclic carbons. | N/A |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. | N/A |

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 7-bromo-4-chloroquinazoline scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-anilinoquinazoline derivatives, synthesized from 4-chloroquinazolines, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6]

The 7-bromo-4-chloro-2-ethylquinazoline molecule is an ideal starting point for creating a diverse library of potential kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives. The bromine atom at the 7-position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity and modulate the compound's properties.[7]

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Detailed Experimental Protocol: A Plausible Synthetic Route

The following is a detailed, hypothetical, yet scientifically grounded, experimental protocol for the synthesis of 7-Bromo-4-chloro-2-ethylquinazoline. This protocol is adapted from established methodologies for the synthesis of analogous compounds.[1]

Step 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromobenzoic acid (1 equivalent), propionitrile (3-5 equivalents), and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Heating: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of propionitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent such as ethyl acetate to dissolve the product. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 7-bromo-2-ethylquinazolin-4(3H)-one.

Step 2: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromo-2-ethylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude 7-Bromo-4-chloro-2-ethylquinazoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the final product.

Conclusion

7-Bromo-4-chloro-2-ethylquinazoline is a valuable and versatile building block in medicinal chemistry. Its strategic placement of reactive halogen atoms on the privileged quinazoline scaffold provides a powerful platform for the synthesis of diverse molecular libraries. While detailed research on this specific compound is emerging, its potential as a precursor for novel kinase inhibitors in the pursuit of targeted cancer therapies is significant. The synthetic methodologies and applications discussed in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical entity.

References

-

7-BROMO-4-CHLORO-2-ETHYL-QUINAZOLINE. Chemsigma. [Link]

-

Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

- 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]

- 5. 7-Bromoquinazoline | High-Purity Research Chemical [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of 7-Bromo-4-chloro-2-ethylquinazoline

This in-depth technical guide provides a comprehensive examination of the spectral analysis of 7-Bromo-4-chloro-2-ethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold for a multitude of biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of pharmaceutical research. The precise substitution pattern on the quinazoline ring system is critical to its therapeutic efficacy and selectivity. Therefore, unambiguous structural characterization is a cornerstone of any research and development program involving these compounds.

7-Bromo-4-chloro-2-ethylquinazoline presents a unique analytical challenge due to the presence of multiple substituents that influence its electronic environment and, consequently, its spectral properties. This guide will systematically deconstruct the expected Mass Spectrum and ¹H and ¹³C NMR spectra of this molecule, providing a robust protocol for its identification and characterization.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elemental composition of a compound.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for 7-Bromo-4-chloro-2-ethylquinazoline is C₁₀H₈BrClN₂. The presence of bromine and chlorine, both of which have multiple common isotopes, will result in a characteristic isotopic cluster for the molecular ion peak.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

This combination of isotopes will produce a distinctive pattern of peaks for the molecular ion (M) and its isotopologues (M+2, M+4). The most abundant peak will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The relative abundances of the subsequent peaks can be predicted based on the natural isotopic abundances of bromine and chlorine. The interpretation of this isotopic pattern is a critical step in confirming the presence of both bromine and chlorine in the molecule.

Table 1: Predicted Mass Spectrometry Data for 7-Bromo-4-chloro-2-ethylquinazoline

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈BrClN₂ |

| Monoisotopic Mass | 270.96 g/mol |

| Molecular Ion Peaks | A characteristic isotopic cluster around m/z 270, 272, and 274 due to the presence of Bromine and Chlorine isotopes.[1] |

| Key Fragmentation Ions | Loss of Cl (M-35/37), Loss of Br (M-79/81), Loss of C₂H₅ (M-29), and subsequent fragmentations of the quinazoline ring.[2][3] |

Fragmentation Pathway and Logic

Electron Ionization (EI) mass spectrometry will induce fragmentation of the 7-Bromo-4-chloro-2-ethylquinazoline molecule. The fragmentation pattern provides valuable structural information. The most likely fragmentation pathways involve the cleavage of the most labile bonds and the formation of stable carbocations or radical cations.

A logical workflow for analyzing the fragmentation is as follows:

Caption: Predicted Fragmentation Workflow for 7-Bromo-4-chloro-2-ethylquinazoline in MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurements.

-

Ionization: Employ Electron Ionization (EI) to induce fragmentation and observe the characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used to primarily observe the protonated molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis:

-

Identify the molecular ion peak cluster and compare the isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

-

Propose structures for the major fragment ions and correlate them with the observed m/z values.

-

Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 7-Bromo-4-chloro-2-ethylquinazoline is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the nitrogen atoms in the quinazoline ring.

Table 2: Predicted ¹H NMR Spectral Data for 7-Bromo-4-chloro-2-ethylquinazoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.2 | d | ~8.5 |

| H-6 | 7.7 - 7.9 | dd | ~8.5, ~2.0 |

| H-8 | 8.2 - 8.4 | d | ~2.0 |

| -CH₂- (ethyl) | 3.0 - 3.2 | q | ~7.5 |

| -CH₃ (ethyl) | 1.3 - 1.5 | t | ~7.5 |

Note: Predicted chemical shifts are based on analogous substituted quinazolines and may vary depending on the solvent and experimental conditions.[4][5][6]

The splitting patterns (multiplicity) of the aromatic protons are governed by their coupling to adjacent protons. H-5 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will be a doublet due to its weaker meta-coupling to H-6. The ethyl group will exhibit a classic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached atoms and the overall electronic structure of the quinazoline ring.

Table 3: Predicted ¹³C NMR Spectral Data for 7-Bromo-4-chloro-2-ethylquinazoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 168 |

| C-4 | 155 - 158 |

| C-4a | 125 - 128 |

| C-5 | 128 - 130 |

| C-6 | 130 - 133 |

| C-7 | 120 - 123 |

| C-8 | 135 - 138 |

| C-8a | 150 - 153 |

| -CH₂- (ethyl) | 30 - 33 |

| -CH₃ (ethyl) | 12 - 15 |

Note: Predicted chemical shifts are based on general values for substituted quinazolines and may require experimental verification.[5][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Assign the ¹³C NMR signals based on their chemical shifts and, if available, 2D NMR data.

-

Caption: A streamlined workflow for the NMR analysis of 7-Bromo-4-chloro-2-ethylquinazoline.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 7-Bromo-4-chloro-2-ethylquinazoline requires a synergistic application of both Mass Spectrometry and NMR spectroscopy. MS provides the crucial initial confirmation of the molecular weight and elemental composition, with the isotopic pattern serving as a definitive marker for the presence of bromine and chlorine. NMR spectroscopy then offers a detailed map of the molecular connectivity, allowing for the unambiguous assignment of the substitution pattern. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and other similarly complex quinazoline derivatives, thereby advancing their drug discovery and development efforts.

References

-

Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351-354. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 114591557, 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. Retrieved from [Link]

-

ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16780855, 7-bromo-4-chloroquinazoline. Retrieved from [Link]

- Supporting Information for various chemical syntheses containing NMR data for substituted quinazolines.

-

ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-4-chloro-2-ethylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 7-Bromo-4-chloro-2-ethylquinazoline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible understanding for researchers in the field of medicinal chemistry and drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines are a class of heterocyclic aromatic compounds that form the core structure of a wide range of biologically active molecules. Their versatile chemical nature allows for substitutions at various positions, leading to a diverse array of pharmacological activities. Notably, the quinazoline scaffold is a key component in numerous approved drugs, particularly in oncology, where they often function as kinase inhibitors. The strategic placement of different functional groups on the quinazoline ring system is a critical aspect of drug design, influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties.

The subject of this guide, 7-Bromo-4-chloro-2-ethylquinazoline, is a halogenated derivative with specific substitutions that make it a valuable intermediate for the synthesis of more complex molecules. The presence of a bromine atom at the 7-position and a chlorine atom at the 4-position offers distinct reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. The ethyl group at the 2-position contributes to the overall lipophilicity and steric profile of the molecule.

Molecular Structure and Properties

The molecular structure of 7-Bromo-4-chloro-2-ethylquinazoline is characterized by a fused bicyclic system consisting of a benzene ring and a pyrimidine ring.

Table 1: Physicochemical Properties of 7-Bromo-4-chloro-2-ethylquinazoline and a Close Analog

| Property | 7-Bromo-4-chloro-2-ethylquinazoline (Calculated) | 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline (PubChem CID: 114591557)[1] |

| Molecular Formula | C₁₀H₈BrClN₂ | C₁₁H₁₀BrClN₂ |

| Molecular Weight | 271.54 g/mol | 285.57 g/mol |

| IUPAC Name | 7-bromo-4-chloro-2-ethylquinazoline | 7-bromo-4-chloro-2-ethyl-8-methylquinazoline |

| SMILES | CCC1=NC2=C(C=C(Br)C=C2)C(=N1)Cl | CCC1=NC2=C(C(=CC=C2)Br)C(C)=C1N=C(Cl)N=C1 |

| XLogP3-AA | 4.1 (Estimated) | 4.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

Note: Some properties for the target molecule are estimated based on its structure and data from the closely related analog.

The bromine and chlorine substituents significantly influence the electronic properties of the quinazoline ring, making the C4 position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry.

Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The proposed synthetic route is based on established methodologies for quinazoline synthesis and is designed to be robust and scalable.

Caption: Synthetic pathway for 7-Bromo-4-chloro-2-ethylquinazoline.

Step 1: Synthesis of 7-Bromo-2-ethyl-3H-quinazolin-4-one (Intermediate)

The initial step involves the construction of the quinazolinone core. This is typically achieved through the condensation of a substituted anthranilic acid with an appropriate reagent to introduce the C2 substituent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-aminobenzoic acid (1.0 eq) and propanoic anhydride (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically between 120-140 °C, for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using an excess of propanoic anhydride is to drive the reaction to completion and act as a solvent.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. The solid is then collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Step 2: Chlorination of 7-Bromo-2-ethyl-3H-quinazolin-4-one

The conversion of the 4-oxo group to a 4-chloro group is a critical step that activates the quinazoline for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend 7-Bromo-2-ethyl-3H-quinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer detectable. The mechanism of this reaction involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.[2][3]

-

Work-up and Isolation: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, which will precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Caption: Detailed experimental workflow for the synthesis.

Structural Elucidation and Characterization

The unambiguous identification of 7-Bromo-4-chloro-2-ethylquinazoline relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Specifically, the protons on the brominated benzene ring will exhibit characteristic splitting patterns. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline core will be influenced by the electronegative nitrogen, bromine, and chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 7-Bromo-4-chloro-2-ethylquinazoline, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of molecular ion peaks that can be used to confirm the presence and number of these halogen atoms.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of 7-Bromo-4-chloro-2-ethylquinazoline. The synthetic pathway presented is based on well-established chemical principles and is designed to be a reliable method for producing this valuable chemical intermediate. The information on structural elucidation provides the necessary framework for confirming the identity and purity of the synthesized compound. This guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel quinazoline-based molecules for drug discovery and development.

References

-

PubChem Compound Summary for CID 114591557, 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. National Center for Biotechnology Information. ([Link])

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1886-1895. ([Link])

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. ([Link])

-

POCl3 chlorination of 4-quinazolones. PubMed. ([Link])

-

What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. ([Link])

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-2-ethylquinazoline in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 7-Bromo-4-chloro-2-ethylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry.

The quinazoline scaffold is a recurring motif in numerous biologically active molecules, and the specific substitutions on this derivative—a bromine atom, a chlorine atom, and an ethyl group—confer a unique set of properties that influence its interaction with various solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the solubility of this compound. While specific experimental solubility data for 7-Bromo-4-chloro-2-ethylquinazoline is not extensively available in public literature, this guide will present a predicted solubility profile based on established chemical principles and provide a robust framework for its experimental determination.

Physicochemical Properties of 7-Bromo-4-chloro-2-ethylquinazoline

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₀H₈BrClN₂ | - |

| Molecular Weight | 271.54 g/mol | - |

| Predicted LogP | ~4.5 | Computational (e.g., XLogP3) |

| Melting Point | Not available | - |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

The predicted high LogP value suggests that 7-Bromo-4-chloro-2-ethylquinazoline is a lipophilic compound, indicating a preference for nonpolar environments over aqueous media. This characteristic is a key factor in its solubility in organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," the solubility of 7-Bromo-4-chloro-2-ethylquinazoline in various organic solvents can be predicted.[1] The presence of halogen atoms and the aromatic quinazoline ring system contribute to its nonpolar character, while the nitrogen atoms in the ring offer some potential for polar interactions. The ethyl group further enhances its lipophilicity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of DCM is sufficient to interact with the nitrogen atoms, while its overall character is compatible with the nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | High | THF is a good solvent for a wide range of organic compounds and is expected to effectively solvate the quinazoline derivative. | |

| Ethyl Acetate | Moderate to High | The ester functionality provides some polarity, making it a good candidate for dissolving this compound. | |

| Acetone | Moderate | While polar, acetone's smaller size and higher polarity might make it slightly less effective than DCM or THF for this lipophilic compound. | |

| Acetonitrile | Low to Moderate | The high polarity and hydrogen bond accepting capability of acetonitrile may not be as favorable for solvating the largely nonpolar structure. | |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong solvent, though its high boiling point can be a consideration for sample recovery. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group can interact with the nitrogen atoms, but the overall polarity of methanol may limit the solubility of the highly lipophilic compound. |

| Ethanol | Moderate | Similar to methanol, with slightly better solubilizing power for nonpolar compounds due to the longer alkyl chain. | |

| Isopropanol | Moderate to High | The increased nonpolar character compared to methanol and ethanol is expected to enhance solubility. | |

| Nonpolar | Toluene | High | The aromatic nature of toluene will have favorable π-π stacking interactions with the quinazoline ring system. |

| Hexanes | Low | The highly nonpolar and aliphatic nature of hexanes is unlikely to effectively solvate the quinazoline ring and its polar nitrogen atoms. | |

| Diethyl Ether | Moderate | The ether's slight polarity and alkyl groups provide a balanced environment for moderate solubility. |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the gold standard for solubility determination.[2]

Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in a saturated solution.

Materials:

-

7-Bromo-4-chloro-2-ethylquinazoline

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 7-Bromo-4-chloro-2-ethylquinazoline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid 7-Bromo-4-chloro-2-ethylquinazoline to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of 7-Bromo-4-chloro-2-ethylquinazoline in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the solubility of the compound in each solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Experimental Workflow Diagram

Caption: Interplay of Molecular Properties and Solubility.

Safety and Handling

As a halogenated heterocyclic compound, 7-Bromo-4-chloro-2-ethylquinazoline should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not readily available, general precautions for similar chemical classes should be followed. [3][4][5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

The solubility of 7-Bromo-4-chloro-2-ethylquinazoline in organic solvents is a critical parameter for its potential development as a therapeutic agent. Based on its chemical structure, it is predicted to be a lipophilic compound with high solubility in nonpolar and polar aprotic solvents, and moderate solubility in polar protic solvents. This guide has provided a theoretical framework for understanding its solubility profile and a detailed, practical protocol for its experimental determination. Accurate and reproducible solubility data are indispensable for guiding formulation development, preclinical studies, and ultimately, for unlocking the full therapeutic potential of this and similar molecules.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

How can you determine the solubility of organic compounds?. (2017, June 24). Quora. Retrieved from [Link]

-

7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline. (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 7-Bromo-4-chloro-2-ethylquinazoline: A Technical Guide for Researchers

Introduction

7-Bromo-4-chloro-2-ethylquinazoline is a key heterocyclic intermediate in medicinal chemistry and drug discovery, valued for its versatile scaffold that allows for the synthesis of a wide array of bioactive molecules. As with any high-value research chemical, a thorough understanding of its stability and optimal storage conditions is paramount to ensure the integrity of experimental results and the longevity of the compound. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profile of 7-Bromo-4-chloro-2-ethylquinazoline, drawing upon established principles of chemical stability for analogous structures and outlining best practices for its handling and storage. While specific experimental stability data for this exact molecule is not extensively published, this guide synthesizes field-proven insights and authoritative knowledge on the quinazoline scaffold to provide a robust framework for its effective management.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of 7-Bromo-4-chloro-2-ethylquinazoline is essential for predicting its behavior under various conditions.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈BrClN₂ | PubChem |

| Molecular Weight | 271.54 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[1] | Inferred from related compounds |

Core Stability Considerations and Potential Degradation Pathways

The chemical architecture of 7-Bromo-4-chloro-2-ethylquinazoline, featuring a halogenated pyrimidine ring fused to a benzene ring, presents several key areas of potential instability. Forced degradation studies, which intentionally subject a compound to harsh conditions, are crucial for identifying likely degradation pathways.[2][3]

Hydrolytic Instability: The Achilles' Heel of the 4-Chloro Substituent

The most significant potential degradation pathway for 7-Bromo-4-chloro-2-ethylquinazoline is the hydrolysis of the 4-chloro substituent. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). In the presence of water or other nucleophiles (e.g., alcohols, amines), the chloro group can be displaced to form the corresponding 4-hydroxyquinazoline (quinazolin-4-one) derivative.

This reaction can be catalyzed by both acidic and basic conditions. Therefore, exposure to aqueous environments, particularly at non-neutral pH, should be strictly avoided.

Causality Behind Experimental Choices: When designing experiments or preparing stock solutions, the choice of solvent is critical. While aqueous buffers are common in biological assays, preparing a concentrated stock solution in an anhydrous aprotic solvent such as DMSO or DMF is strongly recommended.[1] Subsequent dilutions into aqueous media should be done immediately before use to minimize the risk of hydrolysis.

Photostability: The Impact of Light Exposure

Trustworthiness in Protocol: A self-validating system for handling this compound involves consistently working with it in a dimly lit environment or using amber-colored vials for storage. This simple precaution eliminates a significant variable and enhances the reproducibility of experiments.

Thermal Stability

The thermal stability of 7-Bromo-4-chloro-2-ethylquinazoline is not extensively documented. However, many organic molecules can undergo decomposition at elevated temperatures. Thermogravimetric analysis (TGA) of metal complexes of other quinazoline derivatives has demonstrated their thermal decomposition profiles.[5] It is reasonable to assume that prolonged exposure to high temperatures could lead to degradation.

Expertise & Experience: While short-term exposure to moderately elevated temperatures during experimental procedures (e.g., heating to dissolve) may be acceptable, long-term storage at room temperature or above is not recommended without specific stability data.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 7-Bromo-4-chloro-2-ethylquinazoline, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage. Short-term storage at 2-8°C is acceptable. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which could participate in degradation. |

| Light | Protect from light. Store in amber vials or in a dark location. | Prevents potential photodegradation. |

| Container | Use tightly sealed containers. | Prevents the ingress of moisture and air. |

Handling:

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

For weighing and transferring, minimize the time the container is open to the atmosphere.

-

For preparing solutions, use anhydrous solvents and store them under inert gas if possible.

Stability-Indicating Assay Development: A Methodological Approach

For critical applications, such as in regulated drug development, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

Forced Degradation Study Design

A forced degradation study is the cornerstone of developing a stability-indicating method.[2][3][6][7] The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.

Experimental Protocol for a Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution.

-

Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of any degradation products.

Visualization of the Stability Testing Workflow

Caption: Workflow for a forced degradation study and development of a stability-indicating HPLC method.

Conclusion

While specific, long-term stability data for 7-Bromo-4-chloro-2-ethylquinazoline is not extensively documented in publicly available literature, a comprehensive understanding of its chemical structure and the known reactivity of the quinazoline scaffold allows for the formulation of robust storage and handling protocols. The primary stability concern is the hydrolysis of the 4-chloro group, necessitating the exclusion of moisture. Protection from light and storage at low temperatures are also critical to ensure the compound's integrity. For researchers in regulated environments, the implementation of a forced degradation study to develop a validated stability-indicating HPLC method is a mandatory step to guarantee the quality and reliability of their scientific work. By adhering to the principles and protocols outlined in this guide, scientists can confidently utilize 7-Bromo-4-chloro-2-ethylquinazoline in their research endeavors, minimizing the risk of compound degradation and ensuring the validity of their results.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114591557, 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. Retrieved from [Link].

- Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Kaplińska, K. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 775-779.

- American Institute of Physics (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings.

- MedCrave Online (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

- Pharmaceutical Technology (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

-

Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link].

- Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(7), 1315-1323.

- Oriental Journal of Chemistry (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. longdom.org [longdom.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. pharmtech.com [pharmtech.com]

- 7. biomedres.us [biomedres.us]

A Technical Guide to the Potential Biological Activity of 7-Bromo-4-chloro-2-ethylquinazoline: A Roadmap for Preclinical Investigation

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a novel, yet uncharacterized derivative: 7-Bromo-4-chloro-2-ethylquinazoline. While direct experimental data for this specific molecule is not publicly available, this document leverages extensive structure-activity relationship (SAR) data from analogous quinazoline compounds to build a robust hypothesis for its therapeutic potential, primarily as an anticancer agent. We will dissect the structural features of this molecule, propose plausible molecular targets, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel quinazoline derivatives.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile template for the design of therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[4][5][6] The significance of this scaffold is underscored by the number of quinazoline-based drugs that have received clinical approval, particularly in the realm of oncology.[7][8] These approved drugs often function by inhibiting key enzymes involved in cellular signaling pathways that are dysregulated in cancer.[9]

The biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the core ring system.[1] Structure-activity relationship studies have revealed that specific substitutions at the 2, 4, 6, 7, and 8 positions can drastically alter the compound's potency, selectivity, and pharmacokinetic properties.[1]

Structural Analysis of 7-Bromo-4-chloro-2-ethylquinazoline and Predicted Biological Activity

The subject of this guide, 7-Bromo-4-chloro-2-ethylquinazoline, possesses a unique combination of substituents that suggests a strong potential for biological activity, particularly in the context of cancer therapeutics.

-

The 4-Chloro Position: The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic substitution.[3] This feature is often exploited in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The 4-chloro group can act as a crucial leaving group for the introduction of various amine-containing pharmacophores, enabling the generation of a diverse library of analogs for SAR studies.

-

The 7-Bromo Position: Halogen substitutions, such as bromine at the 7-position, are common in biologically active quinazolines. The presence of a bromine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability. It can also form halogen bonds with biological targets, potentially enhancing binding affinity and selectivity.

-

The 2-Ethyl Position: Alkyl substitutions at the 2-position of the quinazoline ring have been shown to contribute to a range of biological activities. While extensive research has focused on aryl substitutions at this position, smaller alkyl groups like ethyl can also play a role in modulating the compound's interaction with its target and its overall physicochemical properties.

Based on these structural features and the wealth of data on related compounds, we hypothesize that 7-Bromo-4-chloro-2-ethylquinazoline is a promising candidate for development as an anticancer agent, potentially acting as a kinase inhibitor.

Proposed Mechanism of Action: Kinase Inhibition

Numerous quinazoline derivatives exert their anticancer effects by targeting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[9] Key kinase targets for quinazoline-based drugs include:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline anticancer drugs.[5][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[11]

-

Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair and a promising target in cancers with specific DNA repair deficiencies.[12][13]

-

Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway frequently overactivated in cancer.[14]

The structural motifs of 7-Bromo-4-chloro-2-ethylquinazoline align with those of known kinase inhibitors, making this a logical starting point for biological evaluation.

A Roadmap for Preclinical Investigation

To systematically evaluate the biological potential of 7-Bromo-4-chloro-2-ethylquinazoline, a phased experimental approach is recommended. The following sections outline detailed protocols for the synthesis, in vitro screening, and potential in vivo validation of this compound.

Proposed Synthetic Route

While a specific synthesis for 7-Bromo-4-chloro-2-ethylquinazoline is not documented, a plausible route can be devised based on established quinazoline chemistry. A common method involves the cyclization of an appropriately substituted anthranilic acid derivative.

In Vitro Biological Evaluation

The initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Data Presentation: Predicted Cytotoxicity Data

The following table illustrates how the cytotoxicity data for 7-Bromo-4-chloro-2-ethylquinazoline and its potential analogs could be presented.

| Compound | Cell Line | IC50 (µM) |

| 7-Bromo-4-chloro-2-ethylquinazoline | A549 (Lung) | Predicted: 5-20 |

| MCF-7 (Breast) | Predicted: 10-30 | |

| PC-3 (Prostate) | Predicted: 8-25 | |

| Analog 1 (e.g., 4-anilino derivative) | A549 (Lung) | Hypothetical |

| Analog 2 (e.g., 2-aryl derivative) | MCF-7 (Breast) | Hypothetical |

| Doxorubicin (Positive Control) | PC-3 (Prostate) | Known Value |

Should 7-Bromo-4-chloro-2-ethylquinazoline demonstrate significant cytotoxicity, the next logical step is to investigate its effect on specific kinase targets. Commercially available in vitro kinase assay kits provide a streamlined approach for this.

Experimental Protocol: General Kinase Inhibition Assay (e.g., EGFR)

-

Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of ATP. The inhibition of this process by the test compound is then quantified.

-

Reagents:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compound (7-Bromo-4-chloro-2-ethylquinazoline)

-

Positive control inhibitor (e.g., Gefitinib for EGFR)

-

Detection reagent (e.g., phosphospecific antibody)

-

-

Procedure:

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the recommended time.

-